Propyl[2-(methylthio)phenyl] sulfide
CAS No.:
Cat. No.: VC13635405
Molecular Formula: C10H14S2
Molecular Weight: 198.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14S2 |
|---|---|
| Molecular Weight | 198.4 g/mol |
| IUPAC Name | 1-methylsulfanyl-2-propylsulfanylbenzene |
| Standard InChI | InChI=1S/C10H14S2/c1-3-8-12-10-7-5-4-6-9(10)11-2/h4-7H,3,8H2,1-2H3 |
| Standard InChI Key | PXLFGEWXILWJES-UHFFFAOYSA-N |
| SMILES | CCCSC1=CC=CC=C1SC |
| Canonical SMILES | CCCSC1=CC=CC=C1SC |
Introduction
Structural Identification and Nomenclature
The compound’s IUPAC name, 1-methylsulfanyl-3-propylsulfanylbenzene, reflects its substitution pattern on the benzene ring. The methylthio group (-SCH) is attached at position 1, while the propylthio group (-SCHCHCH) occupies position 3 . Key identifiers include:
The molecular structure confers moderate hydrophobicity, with the propyl chain enhancing lipid solubility compared to shorter alkyl variants.
Synthesis and Manufacturing
Alternative Pathways
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Cross-Coupling Reactions: Palladium-catalyzed coupling between aryl halides and thiols could theoretically yield the target compound, though no direct references exist in the provided sources.
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Oxidative Thiolation: Disulfide formation followed by reduction is another plausible route, though less efficient for asymmetric sulfides .
Physical and Chemical Properties
Key Observations:
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The compound’s liquid state at room temperature is inferred from analogous sulfides like methyl propyl sulfide (boiling point: 95.5°C) .
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The absence of reported melting/boiling points suggests limited experimental characterization, highlighting a gap in the literature .
Chemical Reactivity and Stability
Oxidation Behavior
Sulfides are prone to oxidation, forming sulfoxides () or sulfones () under strong oxidizing conditions. The electron-rich sulfur atoms in Propyl[2-(methylthio)phenyl] sulfide make it susceptible to such transformations, which could be exploited in synthetic applications .
Thermal Stability
While specific data are lacking, the compound’s stability at high temperatures is likely comparable to other diaryl sulfides, which decompose above 300°C .
Applications and Industrial Relevance
Catalysis and Ligand Design
EvitaChem lists the compound under "Hot Products" in catalysts and ligands, suggesting its utility in coordination chemistry. Potential roles include:
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Metal Chelation: The two sulfur donors may bind transition metals (e.g., Pd, Cu), facilitating cross-coupling reactions.
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Asymmetric Catalysis: Chiral sulfides are valuable in enantioselective synthesis, though the compound’s stereochemical potential remains unexplored.
Material Science
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